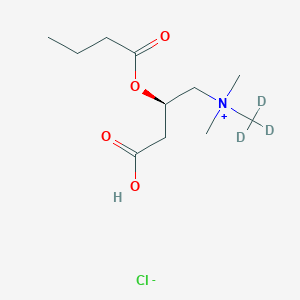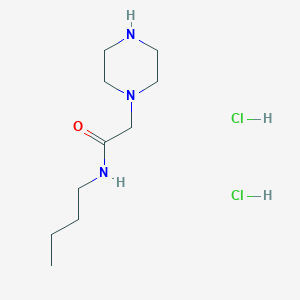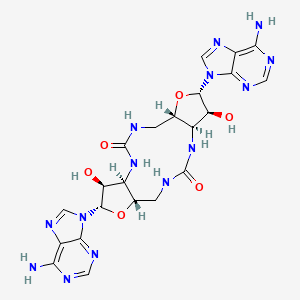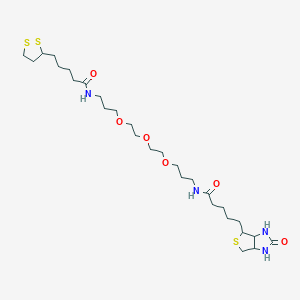
5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide
Übersicht
Beschreibung
5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide, also known as 5-Amino-2-Fluoro-2-Methylbenzamide, is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound has a variety of interesting properties, including high solubility in water and a wide range of pH stability. It is also relatively stable in the presence of light and temperature.
Wissenschaftliche Forschungsanwendungen
Kinesin Spindle Protein Inhibitor in Cancer Treatment
5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide is related to compounds studied for their potential as kinesin spindle protein (KSP) inhibitors, which have applications in cancer treatment. One such compound demonstrated biochemical potency, arrested cells in mitosis, and induced cellular death, suggesting its potential as a clinical candidate for cancer therapy (Theoclitou et al., 2011).
NK1/NK2 Antagonist for Various Disorders
The compound also relates to derivatives used as NK1/NK2 antagonists for treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Radiosynthesis in PET Ligand Imaging
There is research involving the radiosynthesis of similar compounds for use as PET ligands. These studies focus on imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, indicating applications in neurological research and diagnostics (Yamasaki et al., 2011).
Potential in Antipsychotic Treatment
Similar compounds have been identified as potent mGluR1 antagonists with good pharmacokinetic profiles in rats, suggesting their potential use in antipsychotic treatments and as PET tracers for elucidating mGluR1 functions in humans (Satoh et al., 2009).
5-HT(1F) Receptor Agonist in Migraine Therapy
A derivative has shown high binding affinity and selectivity at the 5-HT(1F) receptor, indicating its utility in migraine therapy. This highlights its potential role in the treatment of migraine pain (Xu et al., 2001).
Foldamer Structural Elements in Chemistry
In the field of chemistry, the compound relates to arylamide oligomers. Studies on ortho-fluoro- and ortho-chloro-N-methylbenzamides have quantified the conformational behavior of these compounds, which are crucial for understanding the rigidity and flexibility of the oligomer backbone (Galan et al., 2009).
Thermal Stability Analysis
Research has also been conducted on the thermal stability of similar compounds, providing insights into their decomposition temperature and heat release, important for safe handling and storage (Cong & Cheng, 2021).
Eigenschaften
IUPAC Name |
5-amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-5-2-7(11)8(14)3-6(5)10(16)15-4-9(12)13/h2-3,9H,4,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMAXEXSXZLITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NCC(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-(2,2-difluoroethyl)-4-fluoro-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)



![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)





![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)

